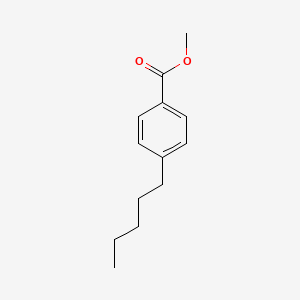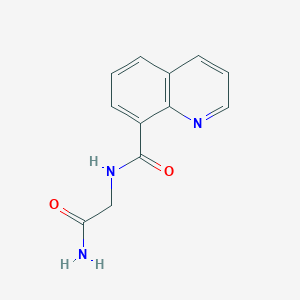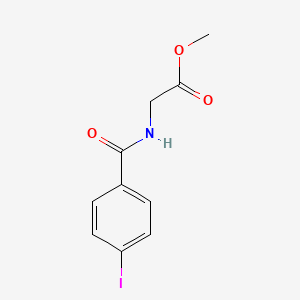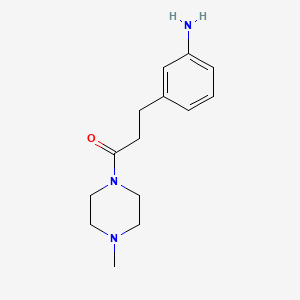![molecular formula C16H17N3S B8692241 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline CAS No. 104340-38-7](/img/structure/B8692241.png)
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline is a chemical compound that features a benzenamine core substituted with a benzimidazole moiety. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline typically involves the reaction of benzenamine derivatives with benzimidazole compounds. One common synthetic route includes the nucleophilic substitution reaction where a benzenamine derivative reacts with a benzimidazole derivative in the presence of a suitable base and solvent. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Halogenated reagents, acids, or bases; reactions may require catalysts and specific temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenamine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzenamine or benzimidazole rings.
Applications De Recherche Scientifique
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can mimic natural nucleotides, allowing the compound to bind to DNA or RNA and interfere with their functions. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 2-[(1H-benzimidazol-2-ylthio)methyl]-4-chloro-6-methyl-
- Benzenamine, 2-[(1H-benzimidazol-2-ylthio)methyl]-N,N-diethyl-
Uniqueness
Compared to similar compounds, 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
104340-38-7 |
|---|---|
Formule moléculaire |
C16H17N3S |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H17N3S/c1-19(2)15-10-6-3-7-12(15)11-20-16-17-13-8-4-5-9-14(13)18-16/h3-10H,11H2,1-2H3,(H,17,18) |
Clé InChI |
BLKLDWQFHUIMPR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC=C1CSC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Acetyl-3-ethoxy-7-azaspiro[3.5]non-2-en-1-one](/img/structure/B8692216.png)





